![molecular formula C8H14N2O B6266407 1,2-diazaspiro[4.5]decan-3-one CAS No. 56700-30-2](/img/no-structure.png)

1,2-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

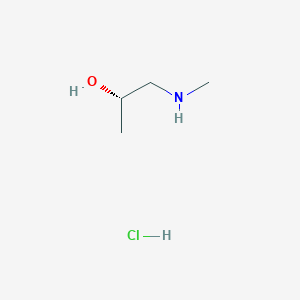

“1,2-diazaspiro[4.5]decan-3-one” is a chemical compound with the empirical formula C8H14N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds were isolated from the reaction mixture by column chromatography .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string O=C1CC2(CN1)CCNCC2 . The InChI key for this compound is ASPBBYVNTMIKLA-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives have been described in the synthesis analysis section. Further details about the chemical reactions involved in the synthesis of these compounds can be found in the referenced papers .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 154.21 . It is a solid substance . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

1,2-Diazaspiro[4.5]decan-3-one has been studied extensively for its potential applications in scientific research. It has been used as a chiral building block for the synthesis of other compounds, such as chiral drugs and other compounds with interesting properties. Additionally, it has been used as a catalyst in various reactions, such as the Diels-Alder reaction. Furthermore, it has been studied for its potential as an intermediate in the synthesis of various drugs and other compounds.

Mechanism of Action

Target of Action

The primary target of 1,2-diazaspiro[4.5]decan-3-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death that is a key driver in various inflammatory diseases .

Mode of Action

This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Biochemical Pathways

The compound affects the necroptosis signaling pathway. Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .

Result of Action

The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect in necroptosis models . This suggests that the compound could have potential therapeutic applications in diseases driven by necroptosis.

Advantages and Limitations for Lab Experiments

1,2-Diazaspiro[4.5]decan-3-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low cost and availability, making it an attractive option for researchers. Additionally, it is relatively easy to synthesize, which can reduce the time and cost associated with laboratory experiments. However, there are some limitations to using this compound, including the fact that it can be toxic in high concentrations and can react with other compounds.

Future Directions

The potential future directions for 1,2-diazaspiro[4.5]decan-3-one are numerous. One potential direction is to explore its use as a chiral building block for the synthesis of other compounds, such as chiral drugs and other compounds with interesting properties. Additionally, further research could be conducted into its potential as a catalyst in various reactions, such as the Diels-Alder reaction. Additionally, further research could be conducted into its potential as an intermediate in the synthesis of various drugs and other compounds. Finally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicity.

Synthesis Methods

1,2-Diazaspiro[4.5]decan-3-one can be synthesized via a number of different methods, including the reaction of an alkyl bromide with a nitrile in the presence of a base, such as potassium carbonate. This reaction produces a nitrile intermediate, which is then reacted with a metal salt to form the desired product. Another method of synthesis involves the reaction of an alkyl halide with an amide or an amine in the presence of a base, such as potassium carbonate. This reaction produces an amide or amine intermediate, which is then reacted with a metal salt to form the desired product.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, “1,2-diazaspiro[4.5]decan-3-one” is classified as Acute Tox. 4 Oral . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which mean if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 1,2-diazaspiro[4.5]decan-3-one can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "1,5-diaminopentane", "sodium hydride", "ethyl chloroformate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chloroform" ], "Reaction": [ "Step 1: 2-bromoethylamine hydrobromide is reacted with sodium hydride to form 2-bromoethylamine.", "Step 2: 2-bromoethylamine is then reacted with 1,5-diaminopentane to form the intermediate 1-(2-bromoethyl)-2,5-diaminopentane.", "Step 3: The intermediate is then reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate.", "Step 4: The carbamate is then cyclized using acetic anhydride and sodium bicarbonate to form the spirocyclic compound 1,2-diazaspiro[4.5]decan-3-one.", "Step 5: The final product is isolated by extraction with chloroform and purification by column chromatography." ] } | |

| 56700-30-2 | |

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.